molecular formula C10H13NO B1339313 4-Ethoxyindoline CAS No. 220657-56-7

4-Ethoxyindoline

Cat. No. B1339313
M. Wt: 163.22 g/mol
InChI Key: NXVDHVHEJQOARI-UHFFFAOYSA-N
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Description

4-Ethoxyindoline is not directly mentioned in the provided papers; however, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected of 4-Ethoxyindoline. For instance, the synthesis of related heterocyclic compounds such as 4-ethoxycarbonyl-2-oxazolines and 2-(4-ethoxyphenyl)isoindoline-1,3-dione suggests that 4-Ethoxyindoline could potentially be synthesized through similar methods involving ethoxy groups and nitrogen-containing heterocycles[“] [“].

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic or heterocyclic compounds. For example, 4-ethoxycarbonyl-2-oxazolines are formed from ethyl α-isocyanocarboxylates and carbonyl compounds in a weakly basic ethanolic medium[“]. Similarly, the synthesis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione involves X-ray single-crystal diffraction, indicating a complex structure that could be related to the synthesis of 4-Ethoxyindoline[“].

Molecular Structure Analysis

The molecular structure of compounds related to 4-Ethoxyindoline, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, is characterized by non-planarity and significant dihedral angles between rings in the molecules. This suggests that 4-Ethoxyindoline may also exhibit a non-planar structure with potential intramolecular interactions[“].

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations, such as hydrolysis leading to ethyl esters of N-formyl-β-hydroxyamino acids[“]. This indicates that 4-Ethoxyindoline could also undergo similar reactions, potentially leading to various derivatives with different functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Ethoxyindoline are not directly reported, the properties of related compounds can provide some insights. For example, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione reveals intermolecular hydrogen bonding, which could influence the compound's solubility and melting point[“]. The synthesis methods described for related compounds also suggest that 4-Ethoxyindoline could be synthesized with high yields under optimized conditions, which is important for its potential application in the synthesis of biologically active compounds[“].

Scientific research applications

Organic Synthesis and Photocleavage Efficiency4-Ethoxyindoline derivatives have been investigated for their utility in organic synthesis, particularly in the context of photocleavage efficiency. Research in this area focuses on the synthesis of 1-acyl-7-nitroindolines, where the effect of electron-donating substituents at the 4-position on photolysis efficiency has been explored. It was found that 4-methoxy substitution can significantly improve photolysis efficiency, offering potential applications in the development of photolabile precursors for carboxylic acids and other compounds (Papageorgiou & Corrie, 2000).

Photodynamic TherapyDerivatives of 4-Ethoxyindoline, such as 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, have shown promise in photodynamic therapy (PDT). These compounds exhibit moderate to high quantum yields of singlet oxygen production, which is crucial for the efficacy of PDT in cancer treatment. The research underscores the potential of these derivatives in treating cancer, with specific findings highlighting the encouraging biological test results for the zinc(II) phthalocyanine derivative in prostate and melanoma cell lines (Kucińska et al., 2015).

Electrochemical Amino-OxygenationThe electrochemical amino-oxygenation of styrenes for the synthesis of 3-methoxyindolines and 3-ethoxyindoline has been developed, showcasing an environmentally benign approach. This process, involving n-Bu4NI as a redox catalyst under constant current electrolysis, avoids the use of external oxidants and bases, marking an advance in the synthesis of indolines through an efficient and green methodology (Liang et al., 2016).

Crystal Structure AnalysisResearch into the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, a compound related to 4-Ethoxyindoline, has provided insights into its structural properties. This analysis, which utilized X-ray single-crystal diffraction, has implications for understanding the physical characteristics and potential applications of such compounds in material science and molecular engineering (Duru et al., 2018).

properties

IUPAC Name

4-ethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDHVHEJQOARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572090
Record name 4-Ethoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyindoline

CAS RN

220657-56-7
Record name 4-Ethoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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